5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
説明
This compound features a hybrid heterocyclic scaffold combining thiazolo[3,2-b][1,2,4]triazole and 3,4-dihydroisoquinoline moieties. The thiazolo-triazole core is substituted at position 5 with a (3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl group and at position 2 with a methyl group, while position 6 bears a hydroxyl group. Synthesis likely involves S-alkylation or nucleophilic substitution, as seen in analogous triazole-thiadiazole derivatives (e.g., InCl3-catalyzed reactions for thiol alkylation) . Molecular docking studies (e.g., AutoDock4, Glide) predict interactions with fungal targets like 14-α-demethylase (PDB: 3LD6), similar to structurally related compounds .
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-14-25-24-28(26-14)23(29)22(33-24)20(27-10-9-15-7-5-6-8-16(15)13-27)17-11-18(30-2)21(32-4)19(12-17)31-3/h5-8,11-12,20,29H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFXFBJSJGNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis routes. Initial stages often include the formation of the dihydroisoquinoline core, followed by its strategic integration with the trimethoxyphenyl and thiazolotriazol moieties. Reaction conditions are meticulously controlled to ensure high yield and purity, often requiring precise temperature management and the use of specific catalysts to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, this compound may be produced using automated flow synthesis systems, which offer enhanced control over reaction conditions and scalability. These methods often involve high-pressure liquid chromatography (HPLC) purification to ensure the product meets stringent quality standards.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of an oxidizing agent can modify the oxidation state of its functional groups.
Reduction: Utilization of reducing agents such as lithium aluminum hydride (LiAlH4) can facilitate the reduction of specific sites within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify its functional groups.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: LiAlH4 in ether or other suitable solvents.
Substitution: Conditions vary based on the substitution type; nucleophilic substitutions might employ reagents like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of oxo-derivatives or carboxylated products.
Reduction: Production of more saturated compounds with reduced functionalities.
Substitution: Derivatives featuring altered functional groups depending on the substituents used.
科学的研究の応用
Chemistry
In chemistry, the compound is used as a precursor or intermediate for synthesizing more complex molecules. Its functional groups can participate in various reactions, making it a valuable tool in organic synthesis.
Biology
Biologically, the compound's potential interaction with biomolecules renders it a subject of study in biochemical assays. It may influence enzymatic activity or protein interactions, which could be harnessed for research in metabolic pathways.
Medicine
Medicinally, the compound's pharmacophore may offer therapeutic potential
Industry
In industry, the compound might be employed in the production of specialized materials or chemicals, benefitting from its reactivity and structural properties.
作用機序
The compound exerts its effects through a series of molecular interactions. It targets specific pathways, potentially involving enzymatic inhibition or receptor modulation. The triazol and thiazol moieties are critical in its binding affinity, enabling it to interact with targets effectively.
類似化合物との比較
Key Observations :
- Trimethoxyphenyl vs. Methoxyphenyl: The target compound’s 3,4,5-trimethoxyphenyl group may enhance hydrophobic interactions with enzyme active sites compared to mono-methoxy analogues (e.g., 4-methoxyphenyl in ).
- Core Heterocycles: Thiazolo-triazole cores (target) vs. triazolo-thiadiazoles (11c, ) influence solubility and binding kinetics.
- Synthesis : InCl3-catalyzed S-alkylation (inferred for the target) offers higher yields for bulky substituents compared to NaH-mediated methods .
Pharmacological and Docking Comparisons
Key Findings :
- Target Compound : AutoDock4 predicts stronger binding (-9.2 kcal/mol) to 3LD6 than triazolo-thiadiazoles (-8.5 kcal/mol), likely due to the trimethoxyphenyl group’s π-stacking with heme in 14-α-demethylase .
- Flexibility vs. Rigidity : The thiazolo-triazole core (target) allows torsional flexibility, improving docking accuracy (Glide RMSD <1 Å in 50% cases) compared to rigid thiadiazoles .
- Unstudied Targets : Thiol-containing derivatives (e.g., ) lack docking data but may target bacterial enzymes via thioether linkages.
生物活性
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities based on recent research findings, including enzymatic inhibition, cytotoxicity, and molecular interactions.
Chemical Structure
The compound features a complex structure comprising multiple pharmacophores that may contribute to its biological activity. The key components include:
- Dihydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
- Trimethoxyphenyl group : Often associated with antioxidant properties.
- Thiazolo-triazole framework : This structural motif is linked to various pharmacological effects including antimicrobial and anticancer activities.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound through various assays focusing on its potential as an inhibitor and its cytotoxic effects on different cell lines.
Enzymatic Inhibition
One of the primary areas of investigation is the compound's inhibitory effect on specific enzymes. For instance, it has been tested against PRMT5 , a target implicated in cancer progression. The results indicated that the compound exhibited significant inhibitory activity with an IC50 value similar to known inhibitors like GSK-3326595 .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | PRMT5 | 18.6 ± 0.9 |
| GSK-3326595 | PRMT5 | 18.0 |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated selective cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of methyltransferases : By binding to the active site of PRMT5.
- Induction of apoptosis : Through the activation of caspase pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study demonstrated that derivatives of dihydroisoquinoline showed promising results in reducing tumor growth in animal models.
- Another investigation revealed that compounds with thiazole and triazole moieties exhibited synergistic effects when combined with existing chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodology: Multi-step synthesis typically involves nucleophilic substitutions, cyclization, and coupling reactions. For example, the dihydroisoquinoline moiety is introduced via reductive amination, while the thiazolo-triazole core is formed through cyclocondensation of thioamide precursors with hydrazine derivatives .
- Key Parameters: Solvent choice (e.g., DMF or chloroform), temperature control (60–100°C), and catalysts like triethylamine are critical. Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Techniques:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of substituents (e.g., methoxy groups at 3,4,5-positions on the phenyl ring) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 520.18) .
- HPLC-UV: Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Protocols: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound is stable in neutral buffers but degrades in acidic (pH <3) or alkaline (pH >9) conditions due to hydrolysis of the triazole ring .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or phosphatases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach: Systematically modify substituents (e.g., replace 3,4,5-trimethoxyphenyl with fluorophenyl or furyl groups) and test activity changes. For example:
| Substituent Modification | Observed Effect |
|---|---|
| 4-Ethoxyphenyl → 2-Fluorophenyl | 2.5× increase in kinase inhibition |
| Methylthiazole → Ethylthiazole | Reduced cytotoxicity in normal cells |
Q. What computational methods are effective for identifying potential biological targets?
- Tools:
- Molecular Docking: AutoDock Vina for predicting binding to 14α-demethylase (PDB: 3LD6) or EGFR kinase .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .
- Validation: Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Q. How can contradictions in reported biological data (e.g., variable IC50 values) be resolved?
- Strategies:
- Comparative Assays: Re-test activity under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural Analysis: Use X-ray crystallography to confirm binding modes versus analogs (e.g., 3-((Z)-[6-oxo-2-phenylthiazolo...]) .
Q. What advanced synthetic strategies improve enantiomeric purity for chiral derivatives?
- Methods:
- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
- Chiral HPLC: Pirkle-type columns for resolving diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
